molecular formula C26H21N3O4 B423227 2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE

2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE

Cat. No.: B423227
M. Wt: 439.5g/mol
InChI Key: TXLLMHIWIACOAD-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound that features a pyrrole ring, a phenyl group, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the condensation of 2-(1H-pyrrol-1-yl)benzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions include pyrrole-2,5-dione derivatives, alcohol derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 4-methoxybenzoate
  • 2-methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 4-methoxybenzoate

Uniqueness

2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5g/mol

IUPAC Name

[2-[(E)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H21N3O4/c1-32-21-14-12-19(13-15-21)26(31)33-24-11-5-2-8-20(24)18-27-28-25(30)22-9-3-4-10-23(22)29-16-6-7-17-29/h2-18H,1H3,(H,28,30)/b27-18+

InChI Key

TXLLMHIWIACOAD-OVVQPSECSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=CC=C3N4C=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=CC=C3N4C=CC=C4

Origin of Product

United States

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